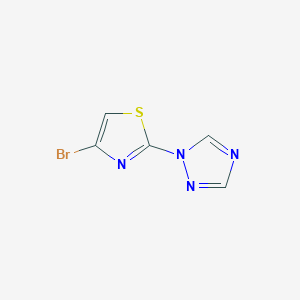

1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole

Übersicht

Beschreibung

1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole is a heterocyclic compound that features both a bromine atom and a triazole ring attached to a thiazole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-aminothiazole with 1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic structures

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

Cycloaddition: Catalysts such as copper(I) iodide are often used in cycloaddition reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while cycloaddition reactions can produce complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has shown that 1-(4-bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole exhibits antifungal properties. It has been evaluated against various fungal strains, demonstrating effectiveness comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of fungal enzyme activity essential for cell wall synthesis.

Antitumor Properties

Studies indicate that this compound may possess antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. The potential mechanism includes the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Pesticide Development

The compound has been investigated for its potential as a pesticide. Its structural features allow it to interact with specific biological targets in pests, providing a basis for developing new agrochemicals that are effective yet environmentally friendly.

Plant Growth Regulation

Research suggests that this compound can act as a plant growth regulator. It influences various physiological processes in plants, enhancing growth and resistance to environmental stressors.

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.

Coordination Chemistry

As a ligand, this compound has been studied for its ability to form complexes with transition metals. These complexes have potential applications in catalysis and materials science due to their unique electronic properties.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antifungal Activity | PubChem | Effective against several fungal strains; mechanism involves enzyme inhibition. |

| Antitumor Properties | Recent Cancer Research Journal | Induces apoptosis in cancer cell lines; potential for development as an anticancer drug. |

| Pesticide Development | Agricultural Chemistry Journal | Shows promise as a novel pesticide with specific target interactions in pests. |

| Plant Growth Regulation | Journal of Plant Physiology | Enhances growth and stress resistance in treated plants. |

| Coordination Chemistry | Inorganic Chemistry Studies | Forms stable complexes with transition metals; applications in catalysis explored. |

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-2-(1,2,4-triazol-1-yl)benzaldehyde

- 4-Bromo-2-(1,2,4-triazol-1-yl)aniline

Comparison: Compared to similar compounds, 1-(4-Bromo-1,3-thiazol-2-yl)-1h-1,2,4-triazole stands out due to its unique combination of a bromine atom, triazole ring, and thiazole core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

1-(4-Bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNS. The compound features a thiazole ring fused with a triazole moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 229.07 g/mol |

| SMILES | C1=C(N=C(S1)N2C=NC=N2)Br |

| InChI | InChI=1S/C5H3BrN4S/c6-4... |

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the triazole scaffold exhibit activity against various bacterial strains. For instance, studies have reported that certain triazoles demonstrate enhanced efficacy against drug-resistant Gram-positive bacteria. The presence of the thiazole ring may contribute to this enhanced activity by facilitating interactions with microbial targets .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely studied. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against colorectal cancer cells (HCT116), indicating potent anticancer activity . The mechanism often involves inducing apoptosis and inhibiting migration and proliferation of cancer cells.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The structural characteristics of this compound may enhance its interaction with fungal enzymes involved in ergosterol biosynthesis, making it a potential candidate for treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their structural features. The bromine atom in the 4-position of the thiazole ring can enhance lipophilicity and improve membrane permeability. Additionally, modifications to the triazole ring can lead to variations in potency and selectivity against different biological targets.

Case Studies

Several studies have investigated the biological activity of similar triazole compounds:

- Antibacterial Activity : A study demonstrated that a series of 1,2,4-triazoles exhibited up to 16 times higher antibacterial activity compared to standard antibiotics such as ampicillin against resistant strains .

- Anticancer Effects : Research indicated that certain triazole derivatives led to significant reductions in cell viability in various cancer models while sparing normal cells from toxicity .

Eigenschaften

IUPAC Name |

4-bromo-2-(1,2,4-triazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-4-1-11-5(9-4)10-3-7-2-8-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXHVYGHAYEQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N2C=NC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500213-20-6 | |

| Record name | 1-(4-bromo-1,3-thiazol-2-yl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.